![molecular formula C24H25FO5S B600838 Canagliflozin alpha-Isomer Impurity CAS No. 1589590-87-3](/img/structure/B600838.png)
Canagliflozin alpha-Isomer Impurity
Overview
Description
Canagliflozin alpha-Isomer Impurity, also known as epi-Canagliflozin, is an epimeric impurity of Canagliflozin . Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity .
Synthesis Analysis
The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis
The molecular formula of Canagliflozin alpha-Isomer Impurity is C24H25FO5S . The molecular weight is 444.53 . The IUPAC name is (2R,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
The separation of Canagliflozin and its isomeric impurities from its other impurities is quite challenging in normal and reverse phase chromatography . UltraPerformance Convergence Chromatography (UPC2) is a separation technique that leverages the unique properties of CO2 at or near its supercritical state .Scientific Research Applications
Antidiabetic Drug Analysis
Canagliflozin alpha-Isomer Impurity is used in the analysis of the antidiabetic drug Canagliflozin . It helps in the separation of Canagliflozin and its isomeric impurities from its other impurities .
Faster Analysis
The use of Canagliflozin alpha-Isomer Impurity allows for faster analysis of isomeric impurities for Canagliflozin compared to reverse phase chromatography . This is beneficial in speeding up the analytical process.
Confidence in Analytical Results
The orthogonal mass detection system, when used with Canagliflozin alpha-Isomer Impurity, provides confidence in analytical results . This is crucial in ensuring the accuracy and reliability of the results.
Chromatographic Selectivity
Canagliflozin alpha-Isomer Impurity contributes to excellent chromatographic selectivity with better peak resolution and reproducibility . This is important in achieving clear and distinct separations in chromatography.
ANDA & DMF Filing
Canagliflozin alpha-Isomer Impurity is used for Abbreviated New Drug Application (ANDA) & Drug Master File (DMF) filing to the FDA . This is a critical step in the approval process for generic drugs.
Toxicity Study
This compound is used in the toxicity study of the respective drug formulation . Understanding the toxicity of a drug is crucial for assessing its safety.
Quality Control
Canagliflozin alpha-Isomer Impurity is used in Quality Control (QC) during the commercial production of Canagliflozin . QC is vital in ensuring the consistency and quality of the final product.
Analytical Studies
It is also used in analytical studies during the commercial production of Canagliflozin . These studies are essential for understanding the properties and behavior of the drug during production.
Mechanism of Action
Target of Action
The primary target of Canagliflozin alpha-Isomer Impurity is the sodium-glucose co-transporter 2 (SGLT2) in the kidney . SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose .
Mode of Action
Canagliflozin alpha-Isomer Impurity inhibits SGLT2, reducing glucose reabsorption and resulting in increased urinary glucose excretion . This leads to lower plasma glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by Canagliflozin alpha-Isomer Impurity affects the glucose metabolic pathway. It reduces the renal threshold for glucose (RT G), leading to increased glucose excretion in the urine . This action disrupts the normal reabsorption of glucose in the kidneys, affecting the overall glucose metabolism .
Pharmacokinetics
It is known that the compound’s effects on sglt2 and glucose metabolism are dose-dependent .
Result of Action
The action of Canagliflozin alpha-Isomer Impurity leads to a consistent dose-dependent decrease in HbA1c levels, an indicator of average plasma glucose concentration . It also produces beneficial effects on HDL cholesterol while increasing LDL cholesterol, resulting in no change in total cholesterol .
Action Environment
The action, efficacy, and stability of Canagliflozin alpha-Isomer Impurity can be influenced by various environmental factors. For instance, the synthesis of Canagliflozin often starts with starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final active pharmaceutical ingredient . The separation of these isomers can be challenging, affecting the overall action and efficacy of the compound .
properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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